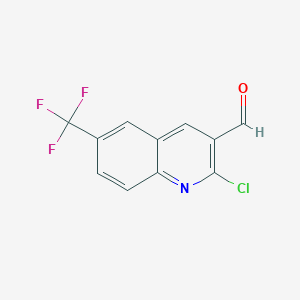

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-4-8(11(13,14)15)1-2-9(6)16-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVDGJWCAZCSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent. The Vilsmeier reagent is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction proceeds as follows:

Formation of Vilsmeier Reagent: DMF reacts with POCl3 or PCl5 to form the Vilsmeier reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Condensation Reactions: Amines or hydrazines can be used in the presence of acid or base catalysts.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Reduction: 2-Chloro-6-(trifluoromethyl)quinoline-3-methanol.

Condensation Reactions: Schiff bases or hydrazones.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde has been investigated for its potential as a pharmaceutical agent. Its structural characteristics contribute to various biological activities:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties against a range of pathogens. The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with bacterial membranes.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with specific enzymes or receptors involved in cancer pathways is under investigation .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Heterocyclic Compounds : It can be utilized in the synthesis of more complex heterocycles, which are essential in drug discovery and development .

- Reactivity in Organic Reactions : The aldehyde group allows for various reactions such as condensation and nucleophilic addition, facilitating the creation of diverse chemical entities.

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science:

- Supramolecular Chemistry : The aromatic nature combined with electron-withdrawing substituents enables participation in π-π stacking interactions, crucial for constructing supramolecular structures.

- Dye and Pigment Production : Its stability and reactivity allow it to be used in the manufacture of dyes and pigments.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various quinoline derivatives, including this compound. Results showed that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction being explored.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of quinoline derivatives demonstrated that compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their normal function . This interaction can lead to the inhibition of enzyme activity or interference with DNA replication and transcription processes .

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Electronic Effects : The -CF₃ group (strong electron-withdrawing) increases the electrophilicity of the aldehyde compared to -OCH₃ (electron-donating) or -CH₃ (weakly electron-donating). This enhances reactivity in nucleophilic additions, such as hydrazone formation .

- Steric Effects : Bulkier substituents (e.g., -OCH₂CH₃) may hinder reactions at the 3-position due to steric hindrance, whereas -CF₃ and -CH₃ offer minimal steric interference.

- Solubility : Polar groups like -OCH₃ improve aqueous solubility compared to hydrophobic -CF₃ or -CH₃, impacting formulation in drug design .

Reactivity in Condensation Reactions

The target compound and its analogs react with hydrazines to form hydrazone derivatives. For example:

- Target Compound: Reacts with 7-chloro-4-hydrazinylquinoline to yield 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives, critical for antimicrobial agents .

- Methoxy Analog : Forms similar hydrazones but with reduced electrophilicity, requiring harsher reaction conditions .

- Methyl Analog : Exhibits intermediate reactivity, balancing electronic and steric effects .

Biological Activity

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group and the quinoline structure contributes to its potential as a pharmacologically active agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClF3N, featuring a quinoline ring with a chlorine atom at position 2, a trifluoromethyl group at position 6, and an aldehyde functional group at position 3. This unique structure enhances its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, affecting cellular functions and signaling pathways .

- Cellular Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have demonstrated that this compound has activity against various bacterial strains, including resistant strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. It has shown efficacy in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest. Notably, structure-activity relationship (SAR) studies reveal that modifications to the quinoline structure can enhance its cytotoxic effects against specific cancer types .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. In models of ischemic stroke, it has been shown to improve cell viability and reduce neuronal death, indicating its potential use in neurodegenerative conditions .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria at micromolar concentrations .

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways .

- Neuroprotection in Ischemia Models : In an experimental model for ischemic stroke, administration of this compound led to enhanced neuronal survival rates compared to controls, suggesting its potential as a therapeutic agent for stroke recovery .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde, and what are the critical reaction parameters?

The compound is typically synthesized via the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the formyl group at the 3-position of the quinoline core. Key parameters include maintaining anhydrous conditions, precise temperature control (e.g., 353 K for 15 hours), and purification via recrystallization from petroleum ether/ethyl acetate mixtures . Alternative routes may involve halogenation or trifluoromethylation of pre-functionalized quinoline precursors.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : and NMR are critical for confirming the aldehyde proton (δ ~10 ppm) and distinguishing trifluoromethyl ( NMR, δ ~-60 ppm) and chloro substituents.

- X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) can resolve structural ambiguities. Use SHELXL for refinement, placing H-atoms in calculated positions with riding models (Uiso(H) = 1.2–1.5Ueq(C)) . Software suites like WinGX and ORTEP facilitate data processing and visualization .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for synthesizing bioactive quinoline derivatives. For example, its aldehyde group can undergo condensation reactions to form Schiff bases or spirocyclic analogs with antimicrobial or anticancer activity. Structural analogs (e.g., 6-(trifluoromethyl)quinoline-3-carboxylic acid) have been explored for DNA interaction studies and enzyme inhibition .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational spectral data for this compound?

- Troubleshooting NMR : If experimental peaks deviate from DFT-predicted shifts, consider dynamic effects (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR to probe conformational flexibility.

- Crystallographic validation : Resolve ambiguities by comparing experimental X-ray data with computational models (e.g., Mercury or OLEX2). Anisotropic displacement parameters (ADPs) from SHELXL refinement can reveal thermal motion or disorder .

Q. What strategies optimize the synthesis of derivatives with enhanced stability or bioactivity?

- Protecting groups : Temporarily mask the aldehyde (e.g., as an acetal) during harsh reactions (e.g., trifluoromethylation).

- Metal-catalyzed coupling : Introduce substituents via Suzuki-Miyaura reactions using boronic acids (e.g., (2-chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid) .

- Molecular docking : Prioritize derivatives by simulating interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers resolve challenges in crystallizing this compound for structural analysis?

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed systems (e.g., THF/water).

- Crystal engineering : Co-crystallize with coformers (e.g., carboxylic acids) to stabilize the lattice.

- High-throughput screening : Use robotic platforms to explore >100 crystallization conditions rapidly. Refine successful conditions with SHELXL .

Q. What analytical methods are recommended for detecting decomposition or impurities during storage?

- HPLC-MS : Monitor aldehyde oxidation to carboxylic acid derivatives using C18 columns and ESI-MS.

- TGA/DSC : Assess thermal stability under nitrogen (heating rate: 10°C/min).

- Microbial assays : Validate bioactivity retention via time-kill studies against reference strains (e.g., S. aureus ATCC 25923) .

Methodological Considerations

- Data Contradictions : If antimicrobial activity varies between batches, cross-validate purity (HPLC ≥95%) and confirm stereochemistry via circular dichroism (CD) or X-ray .

- Safety Protocols : Handle intermediates (e.g., POCl₃) in fume hoods with PPE. Neutralize waste with ice-cold sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.